

Application Notes and Protocols for ALCAM ELISA Kit

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Compound of Interest

Compound Name: *alpha-Cam*

Cat. No.: *B037511*

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These application notes provide a detailed protocol and data analysis guidelines for the quantification of Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.^{[1][2]} It plays a crucial role in a variety of cellular processes, including cell-cell adhesion, T-cell activation, hematopoiesis, and neuronal development. ALCAM mediates both homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) interactions.^[3] Dysregulation of ALCAM expression has been implicated in the progression and metastasis of various cancers, making it a significant biomarker and a potential therapeutic target in oncology. This ELISA kit provides a sensitive and specific method for the quantitative measurement of soluble ALCAM in samples such as serum, plasma, and cell culture supernatants.^{[4][5]}

Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human ALCAM. Standards and samples are pipetted into the wells, and any ALCAM present is bound by the immobilized antibody. After

washing away any unbound substances, a biotin-conjugated antibody specific for ALCAM is added. Following a wash to remove unbound biotin-conjugated antibody, an avidin-conjugated Horseradish Peroxidase (HRP) is added to the wells. A final wash step removes unbound components, and a substrate solution is added to the wells. The enzyme reaction yields a blue-colored product that turns yellow upon addition of the stop solution. The intensity of the color is measured spectrophotometrically at 450 nm and is proportional to the concentration of ALCAM in the sample.

Quantitative Data Summary

The following tables summarize typical quantitative data for ALCAM concentrations in various human samples. These values are for reference only and may vary between studies and individuals.

Table 1: Typical Concentration of Soluble ALCAM (sALCAM) in Human Serum and Plasma

Sample Type	Condition	Mean Concentration (ng/mL)	Reference
Serum	Pancreatic Cancer Patients	29.4	[6]
Serum	Chronic Pancreatitis Patients	18.2	[6]
Serum	Healthy Blood Donors	21.1	[6]
Serum	Cervical Cancer Patients	28.9	[7]
Plasma	Alzheimer's Disease Patients	Significantly higher than controls	[8][9]
Plasma	Healthy Controls	Baseline levels vary	[8][9]

Table 2: Example Standard Curve Data

This table provides example data for a typical ALCAM ELISA standard curve. The optical density (O.D.) values are representative and will vary with each assay.

Standard Concentration (pg/mL)	O.D. at 450 nm (Mean)
4000	2.512
2000	1.625
1000	0.988
500	0.567
250	0.321
125	0.189
62.5	0.125
0 (Blank)	0.050

Experimental Protocols

Materials and Reagents

- ALCAM ELISA Kit (96-well plate pre-coated with anti-human ALCAM antibody, lyophilized recombinant human ALCAM standard, biotinylated anti-human ALCAM antibody, Avidin-Biotin-Peroxidase Complex (ABC), sample diluent buffer, antibody diluent buffer, ABC diluent buffer, TMB color developing agent, TMB stop solution, wash buffer)[[5](#)]
- Microplate reader capable of measuring absorbance at 450 nm[[10](#)]
- Precision pipettes and tips
- Deionized or distilled water
- Graduated cylinders
- Tubes for standard and sample dilutions
- Absorbent paper

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

- **Serum:** Collect whole blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. [4][11] Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][11]
- **Plasma:** Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4][11] Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][11]
- **Cell Culture Supernatants:** Centrifuge cell culture media at 1000 x g for 20 minutes to remove any cellular debris.[4] Assay the supernatant immediately or aliquot and store at -20°C or -80°C.
- **Tissue Homogenates:** Rinse tissues with PBS to remove excess blood. Homogenize the tissue in PBS and store overnight at -20°C. Further centrifugation may be required to clear the homogenate before assaying.

Assay Procedure

It is recommended to run all standards and samples in duplicate or triplicate.

- **Reagent Preparation:** Bring all reagents to room temperature before use. Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard according to the kit's instructions. A common range is 62.5 - 4000 pg/mL. Prepare working solutions of the biotinylated antibody and Avidin-HRP conjugate as directed. Dilute the concentrated wash buffer with deionized or distilled water.
- **Standard and Sample Addition:** Add 100 µL of each standard and sample to the appropriate wells. Cover the plate with a plate sealer.
- **Incubation:** Incubate for 2 hours at room temperature or as specified by the kit manufacturer.
- **Washing:** Aspirate the liquid from each well and wash each well with wash buffer (typically 300-400 µL per well). Repeat the wash process for a total of three washes. After the last

wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

- **Detection Antibody Addition:** Add 100 μ L of the diluted biotinylated detection antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.
- **Washing:** Repeat the aspiration and wash step as described in step 4.
- **Streptavidin-HRP Addition:** Add 100 μ L of the working dilution of Streptavidin-HRP to each well. Cover the plate and incubate for 20 minutes at room temperature. Avoid placing the plate in direct light.
- **Washing:** Repeat the aspiration and wash step.
- **Substrate Development:** Add 100 μ L of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[\[11\]](#)
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- **Read Absorbance:** Determine the optical density of each well immediately using a microplate reader set to 450 nm. Wavelength correction at 540 nm or 570 nm is recommended if available.

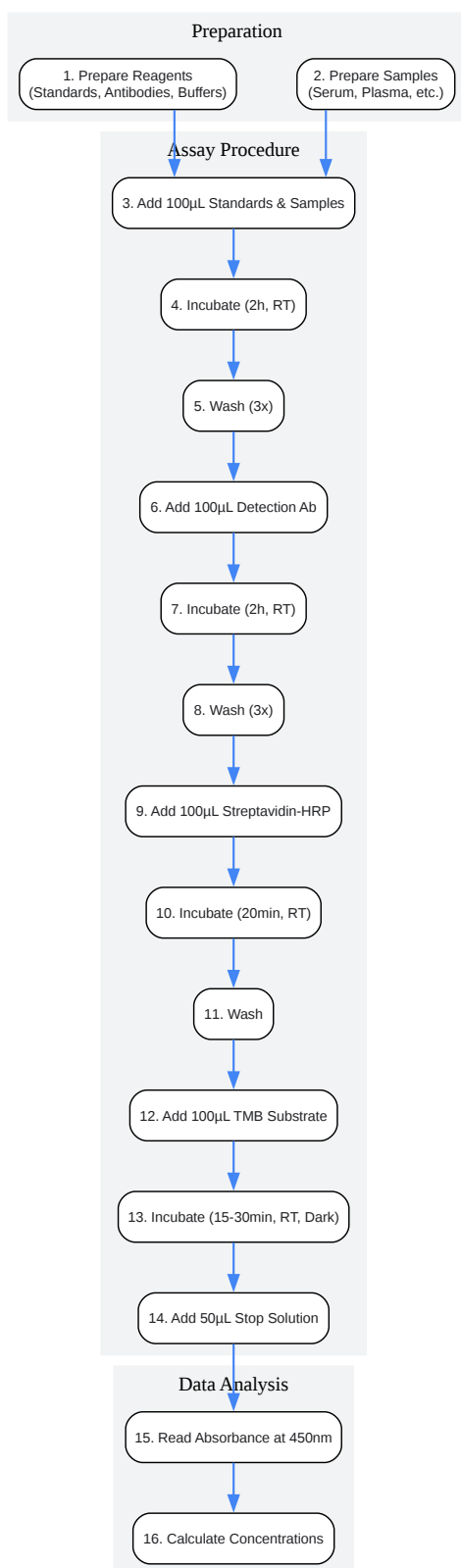
Data Analysis

- **Calculate Mean Absorbance:** Average the duplicate or triplicate readings for each standard and sample.
- **Subtract Blank:** Subtract the mean absorbance of the zero standard (blank) from the mean absorbance of all other standards and samples.
- **Generate Standard Curve:** Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.[\[12\]](#) However, a linear or log-log regression can also be used.

- Calculate Sample Concentrations: Interpolate the concentration of ALCAM in the samples from the standard curve using the mean absorbance values. If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.

Visualizations

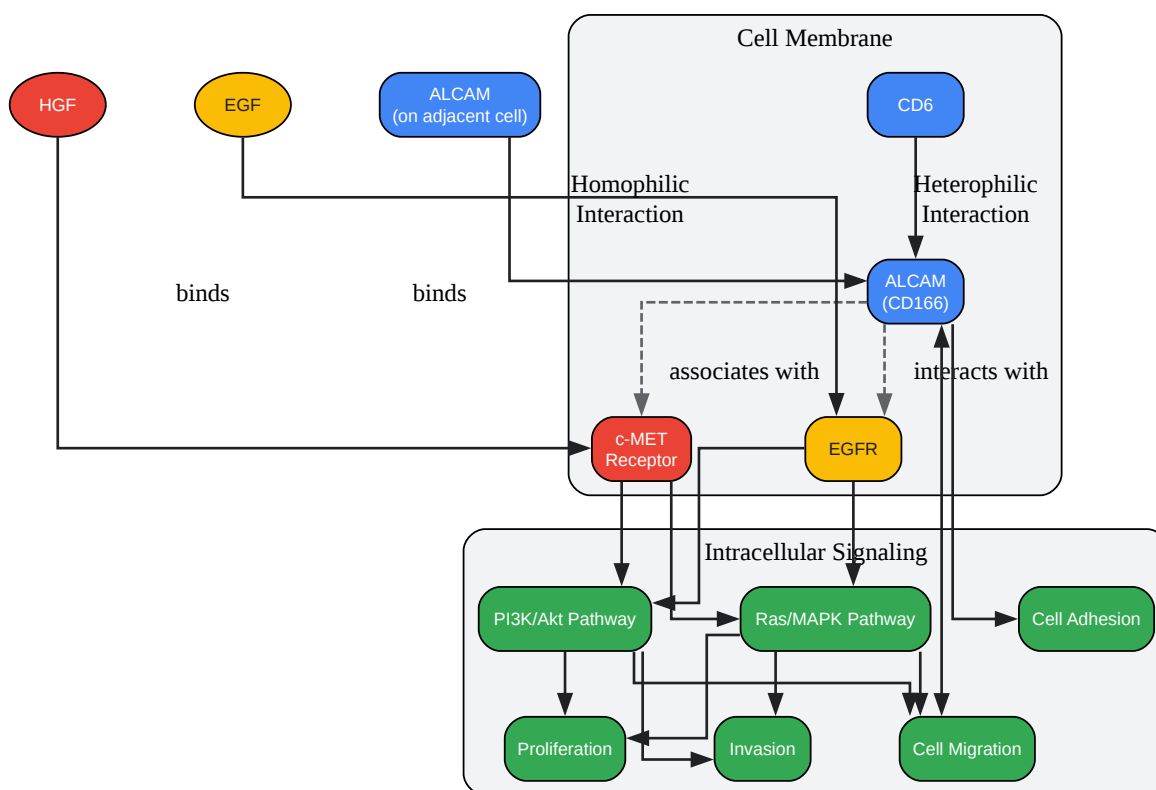
ALCAM ELISA Experimental Workflow



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Caption: ALCAM ELISA Experimental Workflow Diagram.

ALCAM Signaling Pathway



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Caption: ALCAM Signaling and Interactions.

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